- Boehmite@SiO2@ Tris (hydroxymethyl)aminomethane-Cu(I): a novel, highly efficient and reusable nanocatalyst for the C-C bond formation and the synthesis of 5-substituted 1H-tetrazoles in green media, Applied Organometallic Chemistry, 2020, 34(10),

Cas no 96859-34-6 (3-(1H-Tetrazol-5-yl)phenol)

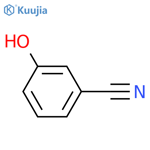

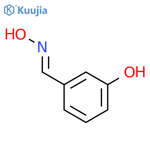

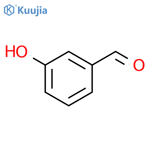

3-(1H-Tetrazol-5-yl)phenol structure

Nome del prodotto:3-(1H-Tetrazol-5-yl)phenol

3-(1H-Tetrazol-5-yl)phenol Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-(1H-Tetrazol-5-yl)phenol

- 3-(2H-tetrazol-5-yl)Phenol

- 5-(3-HYDROXYPHENYL) TETRAZOLE

- 5-(3-Hydroxyphenyl)tetrazole

- m-tetrazolylphenol

- 5-(3-Hydroxyphenyl)-1H-tetrazole

- 3-(2H-tetrazol-5-yl)-phenol

- IZORRBUQWFSCII-UHFFFAOYSA-N

- 5606AJ

- SY012314

- 3-(1H-Tetrazol-5-yl)phenol, AldrichCPR

- 5-(3-hydroxyphenyl) tetrazole, AldrichCPR

- 3-(2H-Tetrazol-5-yl)phenol (ACI)

- Phenol, 3-(1H-tetrazol-5-yl)- (9CI)

- CS-11245

- AKOS000297953

- EN300-1847310

- 3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENOL

- AC1662

- 96859-34-6

- SCHEMBL859970

- 3-(2H-1,2,3,4-tetrazol-5-yl)phenol

- CS-0199270

- WDA85934

- DTXSID80541300

- Z2757293160

- MFCD06797247

-

- MDL: MFCD06797247

- Inchi: 1S/C7H6N4O/c12-6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11)

- Chiave InChI: IZORRBUQWFSCII-UHFFFAOYSA-N

- Sorrisi: OC1C=C(C2NN=NN=2)C=CC=1

Proprietà calcolate

- Massa esatta: 162.05400

- Massa monoisotopica: 162.054161

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 12

- Conta legami ruotabili: 1

- Complessità: 154

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 0.8

- Carica superficiale: 0

- Conta Tautomer: 13

- Superficie polare topologica: 74.7

Proprietà sperimentali

- Colore/forma: Polvere cristallina bianca o crema

- Densità: 1.458

- Punto di fusione: 245-246°C

- Punto di ebollizione: 436°C at 760 mmHg

- Punto di infiammabilità: 217.5℃

- Indice di rifrazione: 1.668

- PSA: 74.69000

- LogP: 0.57230

- Solubilità: Non determinato

3-(1H-Tetrazol-5-yl)phenol Informazioni sulla sicurezza

- Codice categoria di pericolo: 36/37/38-22

- Istruzioni di sicurezza: 26-36/37/39

-

Identificazione dei materiali pericolosi:

3-(1H-Tetrazol-5-yl)phenol Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

3-(1H-Tetrazol-5-yl)phenol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY012314-0.25g |

3-(1H-Tetrazol-5-yl)phenol |

96859-34-6 | ≥97% | 0.25g |

¥31.0 | 2023-09-15 | |

| Alichem | A019146268-5g |

3-(1H-Tetrazol-5-yl)phenol |

96859-34-6 | 95% | 5g |

$338.64 | 2023-08-31 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY012314-10g |

Methanesulfonato(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) |

96859-34-6 | ≥97% | 10g |

¥1668.0 | 2023-09-15 | |

| TRC | T205680-250mg |

3-(1H-Tetrazol-5-yl)phenol |

96859-34-6 | 250mg |

$121.00 | 2023-05-17 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY012314-25g |

Methanesulfonato(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) |

96859-34-6 | ≥97% | 25g |

¥9950.0 | 2023-09-15 | |

| TRC | T205680-500mg |

3-(1H-Tetrazol-5-yl)phenol |

96859-34-6 | 500mg |

$178.00 | 2023-05-17 | ||

| abcr | AB206558-5 g |

3-(1H-Tetrazol-5-yl)phenol, 97%; . |

96859-34-6 | 97% | 5 g |

€451.00 | 2023-07-20 | |

| Enamine | EN300-1847310-0.1g |

3-(1H-1,2,3,4-tetrazol-5-yl)phenol |

96859-34-6 | 95% | 0.1g |

$33.0 | 2023-09-19 | |

| Enamine | EN300-1847310-2.5g |

3-(1H-1,2,3,4-tetrazol-5-yl)phenol |

96859-34-6 | 95% | 2.5g |

$224.0 | 2023-09-19 | |

| Cooke Chemical | A8501032-250MG |

3-(1H-Tetrazol-5-yl)phenol |

96859-34-6 | 97% | 250mg |

RMB 335.20 | 2025-02-21 |

3-(1H-Tetrazol-5-yl)phenol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium azide Catalysts: (SP-4-2)-[2-(Amino-κN)-2-(hydroxymethyl)-1,3-propanediol-κO1][2-(amino-κN)-2-(hy… (supported on Boehmite@SiO2) Solvents: Polyethylene glycol ; 130 min, 120 °C; 120 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 s, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 s, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sodium azide Catalysts: Iron Solvents: Water ; 120 min, 100 °C

Riferimento

- Introduction of Fe into mesoporous MCM-41 for the synthesis of 5-substituted 1H-Tetrazoles from aryl nitriles in water, Microporous and Mesoporous Materials, 2021, 328,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Triethylamine , Hydrochloric acid Solvents: Toluene ; 10 min, 0 °C

1.2 Reagents: Sodium azide ; overnight, reflux

1.2 Reagents: Sodium azide ; overnight, reflux

Riferimento

- Photophysical and biological investigation of phenol substituted rhenium tetrazolato complexes, Dalton Transactions, 2019, 48(41), 15613-15624

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Dimethyl sulfoxide ; 7 h, 120 °C

1.2 Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- Activated Fuller's earth as an inexpensive, eco-friendly, efficient catalyst for the synthesis of 5-aryl 1-H-tetrazole via [3+2] cycloaddition of nitriles and sodium azide, Tetrahedron Letters, 2016, 57(51), 5815-5819

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Ammonium chloride , Sodium azide Solvents: Dimethylformamide ; rt → 160 °C; 18 h, 160 °C

Riferimento

- 4-Aminothieno[3,2]pyridine-7-carboxylic acid derivatives as Raf kinase inhibitors, their preparation, pharmaceutical compositions, and use as anticancer agents, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Ammonium chloride , Sodium azide Solvents: Dimethylformamide ; 10 h, rt → 130 °C

1.2 Reagents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Riferimento

- The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties, International Journal of Molecular Sciences, 2023, 24(9),

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium azide Catalysts: Cupric acetate Solvents: Dimethylformamide ; 12 h, 120 °C; 120 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt

Riferimento

- A novel method for the synthesis of 5-substituted 1H-tetrazole from oxime and sodium azide, Tetrahedron Letters, 2012, 53(29), 3706-3709

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Triethylamine, hydrochloride , Sodium azide Solvents: Toluene ; rt → reflux; 20 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; acidified, rt

Riferimento

- 3-Heterocycle-Phenyl N-Alkylcarbamates as FAAH Inhibitors: Design, Synthesis and 3D-QSAR Studies, ChemMedChem, 2010, 5(2), 213-231

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Boron trifluoride Solvents: Dimethylformamide

Riferimento

- Rearrangement reactions of (hydroxyphenyl)carbenes, Journal of Organic Chemistry, 1996, 61(13), 4462-4465

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Hydroxylamine , Sodium azide Catalysts: Iron oxide (Fe2O3) (complexes with copper acetate and triethanolamine) Solvents: Dimethylformamide ; 200 min, 70 °C

Riferimento

- Anchoring of triethanolamine-Cu(II) complex on magnetic carbon nanotube as a promising recyclable catalyst for the synthesis of 5-substituted 1H-tetrazoles from aldehydes, Molecular Diversity, 2020, 24(2), 319-333

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Hydroxylamine , Sodium azide Catalysts: Copper Solvents: Dimethylformamide ; 2.5 h, 80 °C

Riferimento

- Magnetic nitrogen-doped carbon derived from silk cocoon biomass: a promising and sustainable support for copper, Research on Chemical Intermediates, 2022, 48(4), 1383-1401

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Sodium azide Catalysts: Copper Solvents: Water ; 80 min, 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- Synthesis, characterization and catalytic activity of copper deposited on MCM-41 in the synthesis of 5-substituted 1H-tetrazoles, Journal of Porous Materials, 2023, 30(3), 949-963

Metodo di produzione 13

Condizioni di reazione

Riferimento

- Aryloxybenzoic acid compounds, Federal Republic of Germany, , ,

3-(1H-Tetrazol-5-yl)phenol Raw materials

3-(1H-Tetrazol-5-yl)phenol Preparation Products

3-(1H-Tetrazol-5-yl)phenol Letteratura correlata

-

1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

4. Book reviews

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

96859-34-6 (3-(1H-Tetrazol-5-yl)phenol) Prodotti correlati

- 953972-12-8(4-methoxy-3-methyl-N-2-(2-phenylmorpholin-4-yl)ethylbenzene-1-sulfonamide)

- 1361591-02-7(2-Nitro-5-(3,4,5-trichlorophenyl)pyridine)

- 2649014-03-7(3H-Pyrazol-3-one, 2-(5-amino-3-pyridinyl)-2,4-dihydro-5-methyl-4-(1-methylethyl)-)

- 696-11-7(1-methyldihydro-2,4(1H,3H)-pyrimidinedione)

- 2639409-74-6(Methyl 4-(morpholin-2-yl)but-2-ynoate)

- 881673-68-3(1H-Pyrrole-3-carboxylic acid, 2-chloro-5-[2-(trifluoromethyl)phenyl]-,ethyl ester)

- 1351614-68-0(N-2-hydroxy-2-(thiophen-2-yl)propyl-N'-2-(methylsulfanyl)phenylethanediamide)

- 2138027-64-0(8-Fluoro-7-methoxy-3,4-dihydroquinolin-4-one)

- 1894568-91-2(D-Glutamic acid α-amide hydrochloride)

- 2361587-94-0(N-[(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:96859-34-6)3-(1H-Tetrazol-5-yl)phenol

Purezza:99%

Quantità:25g

Prezzo ($):290.0